molecular formula C12H12N2O2 B039854 3-(2-Quinolyl)-DL-alanine CAS No. 123761-12-6

3-(2-Quinolyl)-DL-alanine

Cat. No.: B039854
CAS No.: 123761-12-6
M. Wt: 216.24 g/mol
InChI Key: CRSSRGSNAKKNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Quinolyl)-DL-alanine is a compound that features a quinoline ring attached to an alanine moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of the quinoline ring into amino acids like alanine can potentially enhance the biological properties of the resulting compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Quinolyl)-DL-alanine typically involves the introduction of the quinoline ring to the alanine structure. One common method is the reaction of quinoline derivatives with alanine under specific conditions. For instance, the esterification of 3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acids followed by hydrazinolysis and subsequent reactions can yield the desired compound .

Industrial Production Methods

the principles of green chemistry and cost-effective starting materials are often considered in the synthesis of such compounds to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Quinolyl)-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the quinoline ring or the alanine moiety.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

3-(2-Quinolyl)-DL-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Quinolyl)-DL-alanine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity and affect various signaling pathways, leading to its biological effects .

Properties

IUPAC Name

2-amino-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Quinolyl)-DL-alanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Quinolyl)-DL-alanine
Reactant of Route 3
3-(2-Quinolyl)-DL-alanine
Reactant of Route 4
3-(2-Quinolyl)-DL-alanine
Reactant of Route 5
3-(2-Quinolyl)-DL-alanine
Reactant of Route 6
3-(2-Quinolyl)-DL-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.